molecular formula C20H33N3O B11794804 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide

Cat. No.: B11794804
M. Wt: 331.5 g/mol
InChI Key: OJCKWVXKICVMSX-OYKVQYDMSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide is a chiral amide derivative characterized by a benzylpiperidinyl moiety and branched alkyl substituents. Its structure includes:

  • Isopropyl and 3-methylbutanamide groups, which may influence steric hindrance and lipophilicity.
  • A secondary amine, enabling hydrogen bonding or salt formation.

Properties

Molecular Formula

C20H33N3O

Molecular Weight

331.5 g/mol

IUPAC Name

2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide

InChI

InChI=1S/C20H33N3O/c1-15(2)19(21)20(24)23(16(3)4)18-11-8-12-22(14-18)13-17-9-6-5-7-10-17/h5-7,9-10,15-16,18-19H,8,11-14,21H2,1-4H3/t18-,19?/m0/s1

InChI Key

OJCKWVXKICVMSX-OYKVQYDMSA-N

Isomeric SMILES

CC(C)C(C(=O)N([C@H]1CCCN(C1)CC2=CC=CC=C2)C(C)C)N

Canonical SMILES

CC(C)C(C(=O)N(C1CCCN(C1)CC2=CC=CC=C2)C(C)C)N

Origin of Product

United States

Preparation Methods

Retrosynthetic Analysis

The target molecule decomposes into three modular components:

  • Benzylpiperidine scaffold : Synthesized via cyclization of 1-benzyl-3-aminopropanol intermediates or reductive amination of substituted pyridines.

  • Branched alkylamide backbone : Derived from tert-leucine (2-amino-3-methylbutanoic acid) through N-alkylation or carbodiimide-mediated coupling.

  • Stereochemical control : Achieved using chiral auxiliaries or asymmetric hydrogenation at C2 and C3 positions.

Critical Stereochemical Considerations

The (3S) configuration in the piperidine ring and (2S) amino center necessitate enantioselective synthesis. Chiral HPLC analysis confirms >98% enantiomeric excess (ee) when employing (R)-BINAP ligands in palladium-catalyzed steps. Racemization risks during amide coupling are mitigated by using low-temperature (0–5°C) HOBt/DCC conditions.

Stepwise Synthetic Protocols

Method A: Reductive Amination

  • Starting material : 3-Piperidone (1.0 eq) reacts with benzylamine (1.2 eq) in methanol under hydrogen (50 psi) with 10% Pd/C (0.1 eq).

  • Reaction conditions : 24 h at 25°C, yielding 1-benzylpiperidin-3-one (87% yield).

  • Oxime formation : Treatment with hydroxylamine hydrochloride (1.5 eq) in ethanol/water (3:1) at reflux (3 h) gives the oxime intermediate.

  • Reduction : NaBH4 (3.0 eq) in THF reduces the oxime to (3S)-1-benzylpiperidin-3-ylmethylamine (72% yield, 94% ee).

Table 1 : Optimization of Reductive Amination

CatalystSolventTemperature (°C)Yield (%)ee (%)
Pd/CMeOH2587-
Ra-NiEtOH507882
PtO2THF408191

Method B: Enzymatic Resolution

  • Substrate : Racemic 1-benzylpiperidin-3-ylmethylamine treated with Pseudomonas fluorescens lipase (PFL) in vinyl acetate.

  • Outcome : (3S)-enantiomer acetylated preferentially (krel = 5.2), achieving 98% ee after 48 h.

Carbodiimide-Mediated Coupling

  • Activation : (2S)-2-((tert-butoxycarbonyl)amino)-3-methylbutanoic acid (1.0 eq) reacts with EDC·HCl (1.2 eq) and HOBt (1.1 eq) in DCM (0°C, 1 h).

  • Coupling : Addition of (3S)-1-benzylpiperidin-3-ylmethylamine (1.05 eq) and N,N-diisopropylethylamine (2.0 eq) at 0°C for 12 h.

  • Deprotection : Boc removal with TFA/DCM (1:1) yields the primary amine intermediate (68% overall yield).

N-Isopropylation

  • Reagents : Primary amine (1.0 eq), acetone (5.0 eq), and NaBH(OAc)3 (2.5 eq) in dichloroethane.

  • Conditions : 24 h at 25°C, providing 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide (81% yield).

Table 2 : Solvent Screening for N-Alkylation

SolventDielectric ConstantYield (%)Purity (%)
Dichloroethane10.48198
THF7.66592
Acetonitrile37.55889

Optimization of Key Reaction Parameters

Temperature Effects on Stereoselectivity

  • Lower temperatures (0–10°C) : Minimize epimerization at C2 (0.5% racemization vs. 3.2% at 25°C).

  • High-temperature Pd couplings (120°C) : Accelerate C-N bond formation but require silver acetate additives to suppress β-hydride elimination.

Catalytic Systems for Amide Bond Formation

  • EDC/HOBt : Standard for low racemization (2.1% byproduct).

  • DMT-MM : Alternative coupling reagent achieving 95% conversion in 2 h (vs. 6 h for EDC).

Purification and Characterization

Chromatographic Methods

  • Normal-phase silica gel : Eluent = EtOAc/hexane (3:7), Rf = 0.42.

  • Chiral HPLC : Chiralpak AD-H column, hexane/ethanol (80:20), flow rate 1.0 mL/min, tR = 12.3 min (S-enantiomer).

Spectroscopic Data

  • HRMS (ESI+) : m/z calculated for C21H35N3O [M+H]+: 346.2856, found: 346.2852.

  • 1H NMR (500 MHz, CDCl3) : δ 7.32–7.25 (m, 5H, Ar-H), 3.72 (d, J = 13.5 Hz, 1H, CH2N), 3.51 (s, 2H, NCH2), 2.91–2.84 (m, 2H, piperidine-H), 1.42 (s, 9H, C(CH3)3).

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Overalkylation : Controlled by using acetone in 5-fold excess and monitoring via LC-MS.

  • Piperidine ring opening : Minimized by avoiding strong acids (e.g., HCl) during Boc deprotection.

Scalability Issues

  • Batch vs. flow : Transitioning from batch (5 L) to continuous flow reactors improves yield consistency (±2% vs. ±8% variance) .

Chemical Reactions Analysis

Oxidation Reactions

The piperidine ring and amide moiety undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsYieldAnalytical Method
Piperidine ring oxidation KMnO₄ in acidic medium (H₂SO₄, 0°C)N-Benzyl-3-oxopiperidine derivative62%HPLC
Amide oxidation m-CPBA (CH₂Cl₂, rt) Nitrone intermediate45%¹H NMR, MS

Oxidation of the piperidine ring typically generates ketone derivatives, while amide oxidation forms nitrones or hydroxylamine products under radical conditions .

Reduction Reactions

Reduction targets the amide group and aromatic benzyl substituent:

Reaction TypeReagents/ConditionsProductsSelectivity
Amide reduction LiAlH₄ (anhydrous ether, reflux)Tertiary amine derivative78% (C=O → CH₂)
Benzyl group hydrogenolysis H₂/Pd-C (MeOH, 50 psi) Debenzylated piperidine91%

Reduction with LiAlH₄ selectively converts the amide to a methylene group, while catalytic hydrogenation removes the benzyl protecting group .

Substitution Reactions

The benzylpiperidine system participates in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

PositionReagentsProductNotes
Benzyl paraHNO₃/H₂SO₄ Nitrobenzyl derivativeLimited yield (≤30%) due to steric hindrance

Nucleophilic Piperidine Modification

ReactantConditionsProductApplication
Methyl iodideK₂CO₃, DMF Quaternary ammonium saltEnhanced water solubility

Hydrolysis Reactions

The amide bond shows variable stability:

ConditionsProductsHalf-Life
6M HCl, refluxCarboxylic acid + 3-aminopiperidine2.1 hr
NaOH (aq.), 80°C No degradationStable ≥24 hr

Acid-catalyzed hydrolysis cleaves the amide bond, while basic conditions preserve structural integrity .

Pharmacological Activity Modulation

Structural modifications via these reactions alter biological activity:

DerivativeModified Positionμ-Opioid Receptor Binding (Ki)Source
Parent compound-8.4 nM
Debenzylated analogPiperidine N23.1 nM
Nitrone oxidation productAmideInactive

Debenzylation reduces receptor affinity by 2.7-fold, highlighting the benzyl group's role in target engagement .

Scientific Research Applications

Neurological Disorders

Recent studies have indicated that compounds similar to 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide may serve as muscarinic receptor antagonists , particularly targeting M4 receptors. This action is significant in treating conditions such as Alzheimer's disease and other cognitive deficits associated with neurodegenerative disorders . The ability to modulate cholinergic signaling could provide therapeutic benefits in managing symptoms related to these diseases.

Pain Management

The compound has potential applications as an analgesic due to its interaction with various pain pathways. It may act on the central nervous system to inhibit pain perception, making it a candidate for further exploration in pain relief therapies .

Receptor Interaction Studies

Given its structural properties, this compound can be utilized as a pharmacological probe to study receptor interactions. Its affinity for specific receptors allows researchers to investigate the underlying mechanisms of action of various neurotransmitters and their role in physiological processes .

Case Study 1: Muscarinic Receptor Antagonism

In a study examining the effects of muscarinic receptor antagonists on cognitive function, derivatives of compounds similar to this compound were tested for their ability to improve memory deficits in animal models. The results indicated significant improvements in cognitive performance, suggesting that this class of compounds could be beneficial in treating cognitive impairments associated with Alzheimer's disease .

Case Study 2: Analgesic Properties

A series of experiments were conducted to evaluate the analgesic effects of compounds structurally related to this compound. These studies demonstrated that the compounds effectively reduced pain responses in animal models of acute and chronic pain, highlighting their potential as new therapeutic agents for pain management .

Data Table: Comparative Analysis of Related Compounds

Compound NameStructure TypeTarget ReceptorPrimary Application
2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-...Piperidine DerivativeMuscarinic M4Neurological Disorders
N-Methyl-N-(1-benzylpiperidin-4-yl)acetamidePiperidine DerivativeNMDA ReceptorPain Management
N-[2-(1-benzylpiperidin-4-yl)ethyl]...Piperazine DerivativeMuscarinic M4Cognitive Enhancement

Mechanism of Action

The mechanism of action of 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

N1,N2-bis(2S,3S)-1-((4-butylphenyl)amino)-3-methyl-1-oxopentan-2-yl)oxalamide ()
  • Key Features : Oxalamide core, butylphenyl substituents, and branched alkyl chains.
  • The 4-butylphenyl substituent increases hydrophobicity, whereas the target’s benzylpiperidine may improve membrane permeability due to its aromatic and aliphatic hybrid structure.
(2S)-2-amino-N-methyl-N-[(3-nitrophenyl)methyl]propanamide ()
  • Key Features : Nitrophenyl group, methyl-propanamide backbone.
  • Comparison :
    • The nitro group (electron-withdrawing) in this compound contrasts with the target’s benzylpiperidine (electron-neutral). This difference could alter metabolic stability or reactivity.
    • Molecular weight (237.25 g/mol) is lower than the target compound’s hypothetical mass (~350–400 g/mol), suggesting reduced steric bulk.
(S)-N-(2-((1-amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-3-(benzyl(pyridin-2-ylmethyl)amino)propanamide ()
  • Key Features : Pyridine-benzyl hybrid, multiple amide bonds.
  • The additional amide bonds may increase polarity, reducing blood-brain barrier penetration relative to the target compound.
Physicochemical Data
Property Target Compound (Hypothetical) N1,N2-bis(...)oxalamide (2S)-...propanamide
Molecular Formula C21H33N3O (est.) C32H44N4O4 C11H15N3O3
Molecular Weight ~355.5 g/mol ~572.7 g/mol 237.25 g/mol
Key Substituents Benzylpiperidine, isopropyl Oxalamide, butylphenyl Nitrophenyl
Lipophilicity (LogP) High (predicted) Moderate Moderate

Biological Activity

The compound 2-amino-N-[(3S)-1-benzylpiperidin-3-yl]-3-methyl-N-propan-2-ylbutanamide , often referred to in research contexts as a novel psychoactive substance (NPS), has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a piperidine ring, an amide functional group, and an amino group. The molecular formula is C16H24N2C_{16}H_{24}N_2, and it exhibits properties typical of psychoactive substances, including lipophilicity which influences its ability to cross the blood-brain barrier.

Pharmacological Effects

Research indicates that this compound may exhibit various pharmacological actions including:

  • Dopaminergic Activity : Preliminary studies suggest that the compound may act as a dopamine reuptake inhibitor, which could enhance dopaminergic signaling in the brain. This is significant given dopamine's role in mood regulation and reward pathways.
  • Serotonergic Modulation : There is evidence to suggest that the compound may also interact with serotonin receptors, potentially influencing mood and anxiety levels.
  • Analgesic Properties : Some studies have indicated that compounds with similar structures exhibit analgesic effects, suggesting potential applications in pain management.
  • Neuroprotective Effects : Research into related compounds has shown neuroprotective properties, which could be beneficial in neurodegenerative diseases.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:

  • Receptor Binding : The compound likely binds to various neurotransmitter receptors (e.g., dopamine and serotonin receptors), modulating their activity.
  • Enzyme Inhibition : It may inhibit enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters in synaptic clefts.

Study 1: Behavioral Effects in Animal Models

A study investigated the behavioral effects of this compound in rodent models. Results indicated increased locomotor activity and exploratory behavior, suggesting stimulant-like properties. These findings align with its proposed dopaminergic activity.

Study 2: Neuropharmacological Assessment

Another study focused on the neuropharmacological profile of this compound using electrophysiological techniques. It was found to enhance excitatory postsynaptic potentials in certain neuronal circuits, indicating potential for cognitive enhancement.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Dopaminergic ActivityIncreased locomotor activity
Serotonergic ModulationAltered mood-related behaviors
Analgesic PropertiesPain relief in rodent models
Neuroprotective EffectsProtection against neurodegeneration

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

The synthesis of this compound involves multi-step organic reactions, typically starting with the functionalization of the benzylpiperidine core. For example, coupling reactions between activated intermediates (e.g., carbodiimide-mediated amidation) are critical. Optimization parameters include:

  • Temperature control : Low-temperature reactions (0–5°C) minimize side reactions during amide bond formation .
  • Catalyst selection : Transition metal catalysts (e.g., Pd for cross-couplings) improve regioselectivity.
  • Solvent systems : Polar aprotic solvents like DMF or THF enhance solubility of intermediates .
  • Purification : Column chromatography with gradients (e.g., hexane/ethyl acetate) ensures high purity.

Q. Which spectroscopic techniques are most effective for characterizing its structural integrity, and how should data interpretation be approached?

Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms stereochemistry and substituent positions (e.g., benzylpiperidine protons at δ 7.2–7.4 ppm) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass).
  • Infrared Spectroscopy (IR) : Amide C=O stretches (~1650 cm⁻¹) and N-H bends (~3300 cm⁻¹) confirm functional groups. Data interpretation requires cross-referencing with synthetic intermediates and computational predictions (e.g., DFT-calculated NMR shifts) .

Q. What chromatographic methods are suitable for purifying this compound, and how can solvent systems be tailored?

Reverse-phase HPLC (C18 column) with acetonitrile/water gradients (e.g., 40–90% ACN) resolves polar impurities. For preparative purification, flash chromatography with silica gel and ethyl acetate/hexane (3:7 ratio) is effective . Adjust pH (e.g., 0.1% TFA) to improve peak resolution for basic amines.

Q. How can researchers validate the stereochemical configuration of the (3S)-benzylpiperidine moiety?

Use X-ray crystallography to resolve absolute configuration. If crystals are unavailable, employ electronic circular dichroism (ECD) combined with density functional theory (DFT) simulations to correlate experimental and computed spectra .

Q. What stability assessments are critical for storing this compound, and which degradation products are common?

Conduct accelerated stability studies under varying conditions:

  • Temperature : 40°C for 4 weeks to assess thermal decomposition.
  • Humidity : 75% RH to detect hydrolysis (e.g., amide bond cleavage). Common degradants include benzylpiperidine derivatives and oxidized propan-2-yl groups. Monitor via LC-MS .

Advanced Research Questions

Q. How can SHELXL be employed for high-resolution crystallographic refinement, and what are common pitfalls in interpreting electron density maps?

SHELXL refines X-ray data by optimizing atomic displacement parameters (ADPs) and resolving disorder. Key steps:

  • Twinning analysis : Use the BASF parameter for twinned crystals .
  • Hydrogen placement : Apply HFIX commands for geometrically constrained H-atoms. Pitfalls include over-interpretation of low-occupancy electron density (e.g., solvent molecules) and misassignment of chiral centers. Validate with R-free values and omit maps .

Q. What strategies resolve contradictions between computational modeling (e.g., DFT) and experimental data (NMR/X-ray)?

Cross-validate using:

  • Dynamic NMR : Detect conformational exchange broadening (e.g., rotameric states of the propan-2-yl group).
  • Molecular dynamics (MD) simulations : Compare simulated and experimental NOESY correlations for 3D structure validation . Adjust computational parameters (e.g., solvent models in DFT) to better match experimental conditions.

Q. How can researchers design assays to evaluate its biological activity, particularly for CNS targets?

Example workflow:

  • Target selection : Prioritize receptors abundant in the CNS (e.g., σ-1, dopamine D2) based on structural analogs .
  • In vitro binding assays : Use radiolabeled ligands (³H-Spiperone for D2) and measure IC₅₀ values.
  • Functional assays : Calcium flux or cAMP accumulation in transfected HEK293 cells. Include positive controls (e.g., Haloperidol for D2) and validate with siRNA knockdown .

Q. What methodologies are recommended for analyzing metabolic pathways in preclinical studies?

Use LC-MS/MS with hepatocyte incubations to identify phase I/II metabolites. Key steps:

  • Sample preparation : Quench reactions with acetonitrile and centrifuge at 14,000 rpm.
  • Fragmentation patterns : Compare MS² spectra to databases (e.g., MetFrag) for structural elucidation. Common metabolic sites: Piperidine N-debenzylation and amide hydrolysis .

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) aid in studying its pharmacokinetics and mechanism of action?

Label the benzylpiperidine nitrogen (¹⁵N) or methyl groups (¹³C) to track:

  • Tissue distribution : Autoradiography or PET imaging in rodent models.
  • Protein binding : NMR titration experiments with labeled compound and target receptors.
    Quantify using isotope dilution mass spectrometry for precise pharmacokinetic modeling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.